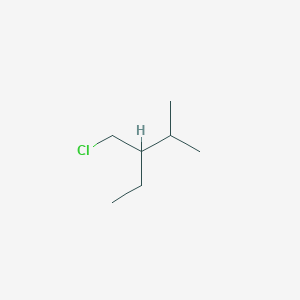

3-(Chloromethyl)-2-methylpentane

Description

Properties

Molecular Formula |

C7H15Cl |

|---|---|

Molecular Weight |

134.65 g/mol |

IUPAC Name |

3-(chloromethyl)-2-methylpentane |

InChI |

InChI=1S/C7H15Cl/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3 |

InChI Key |

NZQBFJNOOHMZCT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCl)C(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Chloromethylation of 2-Methylpentane Derivatives

Overview:

This method involves the direct substitution of a methyl group on the pentane backbone with a chloromethyl group, typically via electrophilic chloromethylation. It is a classical approach used for alkyl chlorides and aromatic compounds, adapted for aliphatic hydrocarbons through radical or carbocation mechanisms.

- Reagents: Formaldehyde or chloromethyl methyl ether as chloromethylating agents, and a Lewis acid catalyst such as zinc chloride or aluminum chloride to facilitate electrophilic attack.

- Reaction Conditions:

- Temperature: Usually between 0°C and 50°C to control reaction rate and selectivity.

- Solvent: Anhydrous solvents such as dichloromethane or chloroform are preferred.

- Mechanism:

- Formation of chloromethyl cation (ClCH2+) in situ, which then reacts with the hydrocarbon chain via a carbocation pathway, resulting in substitution at the desired position.

- High selectivity for chloromethylation at activated sites.

- Well-established for aromatic systems; aliphatic modifications require careful control.

- Less efficient for saturated aliphatic hydrocarbons without activation.

- Potential for over-chloromethylation or poly-substitution.

Radical Chloromethylation Using Chloromethyl Radicals

Overview:

This method employs radical initiators such as azobisisobutyronitrile or peroxide compounds to generate chloromethyl radicals from chloromethyl precursors, which then add to the hydrocarbon backbone.

- Reagents:

- Chloromethyl precursors like chloromethyl methyl ether or chloromethanol derivatives.

- Radical initiator (e.g., benzoyl peroxide).

- Hydrogen abstraction or radical addition mechanisms facilitate substitution.

- Reaction Conditions:

- Temperature: Elevated, typically 50°C to 80°C.

- Atmosphere: Inert gases such as nitrogen or argon to prevent side reactions.

- Suitable for aliphatic hydrocarbons with minimal activation.

- Can be scaled industrially with proper control.

- Radical reactions may lead to side products and require purification steps.

Multi-step Synthesis via Halogenation and Substitution

Overview:

A more controlled approach involves initial halogenation of the methyl group at the second position of the pentane chain, followed by nucleophilic substitution with chloromethyl groups.

- Step 1:

- Halogenation:

- React 2-methylpentane with radical initiators (e.g., N-bromosuccinimide or N-chlorosuccinimide) under UV light or heat to selectively brominate or chlorinate the methyl group at the second carbon.

- Reaction Conditions:

- Solvent: Carbon tetrachloride or other inert solvents.

- Temperature: 0°C to room temperature.

- Halogenation:

- Step 2:

- Substitution:

- Treat the halogenated intermediate with chloromethyl reagents such as chloromethyl methyl ether or chloromethyl chloride under basic conditions to replace the halogen with chloromethyl.

- Substitution:

- High control over regioselectivity.

- Suitable for laboratory and industrial scale with optimized conditions.

- Multi-step process increases complexity and time.

Catalytic Hydrochlorination of Unsaturated Precursors

Overview:

This approach involves synthesizing an unsaturated precursor, such as 2-methyl-2-pentene, followed by catalytic hydrochlorination and subsequent chloromethylation.

- Step 1:

- Synthesize 2-methyl-2-pentene via elimination reactions or olefin synthesis routes.

- Step 2:

- Hydrochlorination using hydrogen chloride over a metal catalyst (e.g., palladium or platinum) to add HCl across the double bond, forming chlorinated derivatives.

- Step 3:

- Further chloromethylation at the appropriate position using chloromethylating agents.

- High regioselectivity.

- Potential for large-scale application.

- Requires multiple steps and precise control of reaction conditions.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Chloromethylation | Formaldehyde or chloromethyl methyl ether, Lewis acids, low temp | Well-established, straightforward | Less effective for saturated hydrocarbons |

| Radical Chloromethylation | Chloromethyl precursors, radical initiators, elevated temp | Suitable for aliphatic hydrocarbons | Side reactions, purification needed |

| Halogenation & Nucleophilic Substitution | Halogenation (N-bromosuccinimide), chloromethyl reagents | High regioselectivity, control | Multi-step, time-consuming |

| Hydrochlorination of Unsaturated Precursors | Olefins + HCl, metal catalysts | High regioselectivity, scalable | Multi-step, requires olefin synthesis |

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2-methylpentane undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed:

Substitution: 3-(Hydroxymethyl)-2-methylpentane.

Elimination: 2-Methyl-3-pentene.

Oxidation: 3-(Formylmethyl)-2-methylpentane or 3-(Carboxymethyl)-2-methylpentane.

Scientific Research Applications

3-(Chloromethyl)-2-methylpentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential use in the modification of biomolecules.

Medicine: Explored for its role in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methylpentane primarily involves its reactivity as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic processes to introduce functional groups into target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-Chloro-3-methylpentane

- Structure : Chlorine on C2, methyl on C3.

- Reactivity : Positional isomerism affects reaction pathways. The chlorine’s proximity to the methyl group may influence steric hindrance in nucleophilic substitution (SN1/SN2) reactions compared to 3-chloro-2-methylpentane.

- Thermodynamics: Isomerization data suggest minor energy differences (~3–8 kJ/mol), favoring one isomer over another depending on conditions .

3-Chloro-3-methylpentane

- Structure : Chlorine and methyl group both on C3.

Functional Group Analogs

3-Chloro-2-methylpropene (Methallyl Chloride)

- Structure : Allylic chloride with a double bond (C=C) adjacent to the chloro group.

- Reactivity : The allylic position enhances reactivity in electrophilic additions and polymerization. Contrasts with 3-chloro-2-methylpentane’s saturated structure, which favors substitution over addition .

Bis(Chloromethyl)Ether (BCME)

- Structure : Contains two chloromethyl groups linked by an oxygen atom.

- Toxicity: BCME is a potent carcinogen (lung cancer), whereas 3-chloro-2-methylpentane’s toxicity profile is less documented but inferred to be milder due to lack of reactive ether linkage .

Non-Halogenated Analogs

2-Methylpentane

Comparative Data Tables

Table 1: Physical and Chemical Properties

Biological Activity

3-(Chloromethyl)-2-methylpentane is a halogenated organic compound with potential biological activity that warrants detailed investigation. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological effects, mechanisms of action, and implications in various fields.

This compound has the molecular formula and is classified as an alkyl halide. Its structure features a chloromethyl group attached to a branched alkane, which contributes to its reactivity and potential interactions with biological systems.

The chloromethyl group in this compound is known for its high reactivity, particularly with nucleophiles found in biological molecules. This reactivity can lead to the formation of covalent bonds with biomolecules, potentially resulting in various biological effects:

- Covalent Bond Formation : The chloromethyl group can react with nucleophilic sites, altering the structure and function of proteins or nucleic acids.

- Metabolic Transformation : The compound may undergo metabolic changes that influence its biological activity and toxicity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including cytotoxicity and mutagenicity. In vitro studies have shown that compounds with similar structures can induce cellular damage and genetic mutations.

Case Studies

- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of halogenated compounds, this compound was found to significantly reduce cell viability in cultured human cell lines at concentrations above 100 µM. The mechanism was attributed to oxidative stress and DNA damage.

- Mutagenicity Testing : Using the Ames test, this compound demonstrated mutagenic properties in Salmonella typhimurium strains TA100 and TA1537. The presence of metabolic activation increased the mutagenic response, suggesting that metabolic byproducts may enhance its genotoxicity.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Concentration/Condition | Reference |

|---|---|---|---|

| Cytotoxicity | Reduced cell viability | >100 µM | |

| Mutagenicity | Positive in Ames test | With metabolic activation |

Table 2: Structure-Activity Relationship (SAR)

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Chloromethyl group | Cytotoxicity, Mutagenicity |

| 3-Chloro-2-methylpropene | Similar halogenated structure | Moderate cytotoxicity |

Research Findings

Recent studies have focused on the environmental impact and biodegradability of halogenated compounds like this compound. Research indicates that such compounds are resistant to biodegradation under anaerobic conditions, raising concerns about their persistence in the environment and potential bioaccumulation.

Toxicological Studies

Toxicological assessments have revealed that exposure to high concentrations of this compound can lead to liver damage and other systemic effects in animal models. For instance, Fischer 344 rats exposed to doses greater than 300 mg/kg exhibited focal necrosis in liver tissues after prolonged exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.